molecular formula C7H15NO B1273580 5-Ethyl-2-methylmorpholine CAS No. 743444-85-1

5-Ethyl-2-methylmorpholine

Cat. No. B1273580
M. Wt: 129.2 g/mol
InChI Key: MNGOCGNQLBTUAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds with ethyl and methyl groups is a common theme in the provided papers. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, and its structure was determined using various analytical techniques . Another study reports the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a one-pot condensation reaction . Additionally, the synthesis of 5-ethyl-substituted poly(L-prolines) was achieved by catalytic hydrogenation and chemical separation methods . A general method for synthesizing 5,5'-disubstituted bimorpholines, which are structurally related to morpholine derivatives, was also proposed .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were analyzed using various techniques. X-ray diffraction (XRD) was used to determine the structure of the synthesized ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate . Single-crystal X-ray diffraction and density functional theory (DFT) studies were employed to analyze the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . The crystal structure of 5-ethyl-6-methyluracil was determined and refined, revealing significant non-planarity in the pyrimidine ring .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 5-Ethyl-2-methylmorpholine. However, they do discuss the reactions involved in the synthesis of related compounds. For example, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate likely involved a reaction mechanism that was proposed based on the analytical data . The synthesis of 5,5'-disubstituted bimorpholines also involved starting materials and reaction conditions that led to the target compounds in good yield and high enantiomeric purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using a variety of techniques. For instance, the compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by elemental analysis, Fourier transform infrared (IR) spectroscopy, thermogravimetric analysis, UV-visible spectroscopy, and 1H NMR . The electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was investigated using cyclic voltammetry and rotating disk electrode techniques .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Ethyl-2-methylmorpholine is involved in the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, contributing to the formation of ethoxymethylene derivatives which are then cyclized to produce these derivatives (Kvitu, 1990).
  • It is utilized in the synthesis of novel dihydropyridine derivatives, known for their antioxidant and metal chelating activities, potentially useful in treating metals induced oxidative stress associated diseases (Sudhana & Adi, 2019).
  • In the production of antibacterial lyocell fibers, N-methylmorpholine-N-oxide (a related compound) is used for its environmental advantages and to enhance the solubility of chitosan derivatives (Zhuang et al., 2008).
  • A thermochemical study of N-methylmorpholine and N-ethylmorpholine compounds explored the energetic effects of alkyl group substitution in the morpholine structure (Freitas et al., 2017).

Industrial and Material Science Applications

  • N-Methylmorpholine-N-oxide, related to 5-Ethyl-2-methylmorpholine, is widely used in the manufacturing of man-made cellulose fibers, highlighting its importance in textile and material sciences (Katinonkul et al., 2012).
  • In the Lyocell process (used for producing cellulose fibers), N-Methylmorpholine-N-oxide is employed, and its interaction with cellulose and water is crucial in understanding byproduct formation and side reactions (Rosenau et al., 2001).

Pharmacological Research

  • Compounds like 5-Ethyl-2-methylmorpholine are investigated for their potential antineoplastic and antifilarial activities, as seen in studies examining similar methyl and ethyl benzimidazole-2-carbamates (Ram et al., 1992).

Safety And Hazards

The safety data sheet for 5-Ethyl-2-methylmorpholine indicates that it is a dangerous substance. It has hazard statements H226, H302, H314, and H335, which correspond to flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

5-ethyl-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-7-5-9-6(2)4-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOCGNQLBTUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394215
Record name 5-ethyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methylmorpholine

CAS RN

743444-85-1
Record name 5-ethyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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